Cas no 1679-18-1 ((4-chlorophenyl)boronic acid)

(4-Chlorophenyl)boronic acid is a versatile organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in synthetic chemistry. Its stable boronic acid group and para-chloro substituent make it a valuable building block for pharmaceuticals, agrochemicals, and materials science applications. The compound exhibits good solubility in common organic solvents, facilitating its use in homogeneous catalytic systems. Its high purity and consistent reactivity ensure reliable performance in palladium-catalyzed transformations. The chloro group further allows for subsequent functionalization, enhancing its utility in multi-step syntheses. Proper handling under inert conditions is recommended to maintain stability.
(4-chlorophenyl)boronic acid structure
(4-chlorophenyl)boronic acid structure
Product Name:(4-chlorophenyl)boronic acid
CAS No:1679-18-1
MF:C6H6BClO2
MW:156.37464094162
MDL:MFCD00039137
CID:41790
PubChem ID:74299
Update Time:2026-01-09

(4-chlorophenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Chlorophenylboronic acid
    • BORONIC ACID, (4-CHLOROPHENYL)-
    • AKOS BRN-0011
    • 4-CHLOROPHENYLBORNIC ACID
    • 4-CHLOROBENZENEBORONIC ACID
    • P-CHLOROPHENYLBORONIC ACID
    • P-CHLORO BENZENE BORONIC ACID
    • RARECHEM AH PB 0178
    • 4-Chlorophenylboronic Acid (contains varying amounts of Anhydride)
    • (4-Chlorophenyl)boronic acid
    • BORONIC ACID, (4-CHLOROPHENYL)-AKOS BRN-00114-CHLOROPHENYLBORNIC ACID4-CHLOROPHENYLBORONIC ACID4-CHLOROBENZENEBORONIC A...
    • 4-Chlorophenylboranic acid
    • boronicacid,p-chlorophenyl
    • para-chlorobenzene boronic acid
    • para-chlorophenylboronic acid
    • p-chloro-benzeneboronicaci
    • p-chlorophenylboronic aci
    • (p-Chlorophenyl)boronic acid
    • NSC 25408
    • 4-Chlorobenzeneboronic Acid (contains varying amounts of Anhydride)
    • AC 34441
    • WLN: QBQR DG
    • 4-Chlorophenylbronic Acid
    • The effects of boric acid
    • p-Chlorobenzeneboronic acid
    • 4-chlorophenyl boronic acid
    • Benzeneboronic acid, p-chloro-
    • Boronic acid, p-chlorophenyl
    • (4-chlorophenyl)boranediol
    • (p-Chlorophenyl)metaboric acid
    • 4-chloro phenyl boronic acid
    • B-(4-CHLORO
    • 4-chlorophenyboronic acid
    • CS-D1133
    • F9995-0588
    • AM20060350
    • 4-chlorophenyl-boronic acid
    • EN300-29827
    • 4- chlorophenyl boronic acid
    • CAYQIZIAYYNFCS-UHFFFAOYSA-N
    • 4-chloro-phenyl boronic acid
    • 4chlorophenylboronic acid
    • BDBM92725
    • DTXSID50168427
    • AKOS000121904
    • AC-3320
    • FT-0601204
    • AB2T8N4T4C
    • UNII-AB2T8N4T4C
    • NSC-25408
    • 4-chlorphenylboronic acid
    • (4-chloro-phenyl)-boronic acid
    • BORONIC ACID, B-(4-CHLOROPHENYL)-
    • BRN 2936346
    • 4-Chlorophenylboronicacid
    • [4-chloro-phenyl]-boronic acid
    • 4chlorophenyl boronic acid
    • (4-chlorophenyl)dihydroxyborane
    • CHEMBL1209679
    • 4-chloro benzene boronic acid
    • AS-2333
    • 4-chloro-phenylboronic acid
    • B-(4-CHLOROPHENYL)BORONIC ACID
    • 1679-18-1
    • 4-chorophenylboronic acid
    • A810921
    • EINECS 216-845-5
    • (4-chlorophenyl) boronic acid
    • BCP9000258
    • p-chloro phenylboronic acid
    • Q-102202
    • 4-chloro-benzeneboronic acid
    • 4-Chlorophenylboronic acid, 95%
    • B-(4-CHLOROPHENYL)-BORONIC ACID
    • SY004529
    • p-chlorophenyl boronic acid
    • MFCD00039137
    • BCP22737
    • Phenylboronic acid, 18
    • 4-chlorobenzene boronic acid
    • (4-chlorophenyl)boronicacid
    • SCHEMBL28166
    • NSC25408
    • AI3-32764
    • AB01763
    • NCGC00249500-01
    • (4-chloro-phenyl)boronic acid
    • 4-16-00-01667 (Beilstein Handbook Reference)
    • Z295122658
    • 4-Chlorobenzeneboronic acid,98%
    • NS00025512
    • DB-031707
    • ALBB-006093
    • STK503701
    • (4-chlorophenyl)boronic acid
    • MDL: MFCD00039137
    • Inchi: 1S/C6H6BClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
    • InChI Key: CAYQIZIAYYNFCS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(B(O)O)=CC=1
    • BRN: 2936346

Computed Properties

  • Exact Mass: 156.01500
  • Monoisotopic Mass: 156.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: White powder
  • Density: 1.3200
  • Melting Point: 284-289 °C (lit.)
  • Boiling Point: 295.4°C at 760 mmHg
  • Flash Point: 132.4℃
  • Refractive Index: 1.557
  • Water Partition Coefficient: 2.5 g/100 mL
  • PSA: 40.46000
  • LogP: 0.01980
  • Solubility: Soluble in water.

(4-chlorophenyl)boronic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H312,H332
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S36-S37/39-S26
  • RTECS:CY8950000
  • Hazardous Material Identification: Xn
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Storage Condition:Inert atmosphere,2-8°C
  • Safety Term:S26;S37/39

(4-chlorophenyl)boronic acid Customs Data

  • HS CODE:29319090

(4-chlorophenyl)boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C1473-5g
(4-chlorophenyl)boronic acid
1679-18-1 contains varying amounts of Anhydride)
5g
¥260.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C1473-25g
(4-chlorophenyl)boronic acid
1679-18-1 contains varying amounts of Anhydride)
25g
¥1020.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C007A-5g
(4-chlorophenyl)boronic acid
1679-18-1 97%
5g
¥32.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C007A-25g
(4-chlorophenyl)boronic acid
1679-18-1 97%
25g
¥66.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C007A-100g
(4-chlorophenyl)boronic acid
1679-18-1 97%
100g
¥230.0 2022-09-28
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
600980-100g
(4-chlorophenyl)boronic acid
1679-18-1 98%
100g
¥400.0 2024-07-19
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
600980-25g
(4-chlorophenyl)boronic acid
1679-18-1 98%
25g
¥159.0 2024-07-19
Alichem
A019064510-500g
4-Chlorophenylbornic acid
1679-18-1 98%
500g
213.91 USD 2021-06-17
Fluorochem
010986-25g
4-Chlorobenzeneboronic acid
1679-18-1 98%
25g
£18.00 2022-03-01
Fluorochem
010986-100g
4-Chlorobenzeneboronic acid
1679-18-1 98%
100g
£58.00 2022-03-01

(4-chlorophenyl)boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1679-18-1)(4-chlorophenyl)boronic acid
Order Number:A810921
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:53
Price ($):207.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:1679-18-1)对氯苯硼酸
Order Number:LE25474006;LE14752;LE2080
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:49
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:1679-18-1)4-Chlorophenylboronic acid
Order Number:sfd1019
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com

(4-chlorophenyl)boronic acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

(4-chlorophenyl)boronic acid Related Literature

Additional information on (4-chlorophenyl)boronic acid

Introduction to (4-chlorophenyl)boronic Acid (CAS No. 1679-18-1)

(4-chlorophenyl)boronic acid, with the chemical formula C₆H₅BClO₂ and CAS number 1679-18-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This boronic acid derivative has garnered considerable attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and materials science. The presence of both a chloro substituent and a boronic acid functional group makes it a valuable intermediate in various chemical transformations.

The compound's structure, featuring a phenyl ring substituted with a chlorine atom at the para position relative to the boronic acid group, imparts unique reactivity and stability. This makes (4-chlorophenyl)boronic acid particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely employed in the synthesis of complex organic molecules. The boronic acid moiety can participate in these reactions to form carbon-carbon bonds, enabling the construction of intricate molecular architectures.

In recent years, (4-chlorophenyl)boronic acid has been extensively studied for its potential applications in drug development. Boronic acids are known for their ability to form reversible covalent bonds with biological molecules, making them attractive for designing targeted therapeutics. For instance, research has demonstrated its utility in the development of protease inhibitors, which are crucial for treating various diseases, including cancer and infectious disorders. The chloro substituent in (4-chlorophenyl)boronic acid enhances its binding affinity and selectivity, making it an ideal candidate for such applications.

Moreover, (4-chlorophenyl)boronic acid has found applications in materials science, particularly in the fabrication of organic electronic devices. Its ability to participate in self-assembling processes allows for the creation of novel materials with tailored properties. These materials have potential uses in optoelectronics, sensors, and coatings. The compound's stability under various conditions further enhances its suitability for industrial applications.

Recent advancements in green chemistry have also highlighted the importance of (4-chlorophenyl)boronic acid as a sustainable chemical intermediate. Researchers have been exploring methods to minimize waste and improve yields in reactions involving this compound. For example, catalytic systems that promote high selectivity and low energy consumption have been developed. Such innovations align with the growing emphasis on environmentally friendly practices in chemical synthesis.

The pharmaceutical industry continues to leverage (4-chlorophenyl)boronic acid in the discovery and development of new drugs. Its role as a key intermediate in heterocyclic compound synthesis has been particularly noteworthy. Heterocyclic compounds form the backbone of many therapeutic agents due to their biological activity and structural diversity. By incorporating (4-chlorophenyl)boronic acid into synthetic pathways, chemists can access novel heterocycles with potential therapeutic benefits.

In conclusion, (4-chlorophenyl)boronic acid (CAS No. 1679-18-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in organic synthesis, drug development, and materials science. As research continues to uncover new uses for this compound, its importance is likely to grow further. The ongoing development of innovative synthetic methods and applications underscores its enduring relevance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1679-18-1)(4-chlorophenyl)boronic acid
A810921
Purity:99%
Quantity:1kg
Price ($):207.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1679-18-1)对氯苯硼酸
LE25474006;LE14752;LE2080
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email